

Navigating the Farnesoid X Receptor Landscape: A Technical Guide to GW4064

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,3-Dichloro-4-methylpyridine

Cat. No.: B065194

[Get Quote](#)

An In-depth Exploration of a Potent Non-steroidal FXR Agonist for Researchers and Drug Development Professionals

Introduction

In the intricate world of nuclear receptor signaling, the Farnesoid X Receptor (FXR) has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has positioned it as a promising therapeutic target for a spectrum of diseases, including non-alcoholic steatohepatitis (NASH), cholestasis, and certain cancers. At the forefront of research into FXR modulation is GW4064, a potent and selective non-steroidal agonist. This guide provides a comprehensive technical overview of GW4064, encompassing its chemical properties, mechanism of action, biological activities, and associated hazards, to empower researchers and drug development professionals in their scientific pursuits.

A Note on Chemical Identification: Initial database searches for CAS number 191419-07-5 may yield conflicting results, with some sources identifying it as **2,3-Dichloro-4-methylpyridine**, a chemical intermediate.^{[1][2][3]} However, for the purposes of this guide, and aligning with its common designation in biomedical research literature, we will be focusing on GW4064, for which the correct CAS number is 278779-30-9.^{[4][5]}

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research. GW4064 is a white to off-white crystalline solid with the molecular

formula C₂₈H₂₂Cl₃NO₄ and a molecular weight of 542.84.[4][6] Its structural complexity contributes to its specificity as an FXR agonist.

Property	Value	Source(s)
Molecular Formula	C ₂₈ H ₂₂ Cl ₃ NO ₄	[4][5][6]
Molecular Weight	542.84 g/mol	[6]
Appearance	White to off-white crystalline solid	[4][6]
Purity	≥95% to ≥97% (HPLC)	[4][5]
Solubility	DMSO: ~10-25 mg/mL Ethanol: ~1 mg/mL Insoluble in water	[4][5][7]
Storage Temperature	2-8°C or -20°C	[4][5][8]
Stability	≥4 years (when stored properly)	[5]

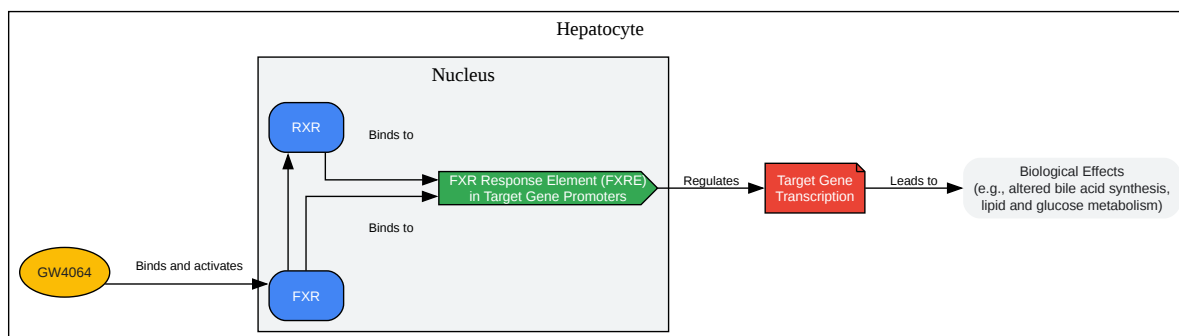
For experimental use, stock solutions are typically prepared by dissolving GW4064 in organic solvents like DMSO, which should be purged with an inert gas.[5] When preparing aqueous solutions for cell culture or other biological assays, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer.[5] It is important to note that aqueous solutions of GW4064 are not recommended for storage for more than one day.[5]

Mechanism of Action: A Selective FXR Agonist

GW4064 exerts its biological effects through its potent and selective agonism of the Farnesoid X Receptor, a member of the nuclear receptor superfamily.[4][7] It functions as a non-steroidal agonist with an EC₅₀ (half-maximal effective concentration) of approximately 15-65 nM in various assays.[4][6][7] A key advantage of GW4064 as a research tool is its high selectivity for FXR; it shows no significant activity on other nuclear receptors, such as RAR, up to a concentration of 1 μM.[4]

The activation of FXR by GW4064 initiates a cascade of downstream signaling events that regulate gene expression. The following diagram illustrates the generalized signaling pathway

of FXR activation.



[Click to download full resolution via product page](#)

Caption: Generalized signaling pathway of FXR activation by GW4064.

Upon binding to FXR in the cytoplasm, GW4064 induces a conformational change in the receptor. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to a wide range of biological effects, including the suppression of bile acid synthesis, enhancement of glucose uptake, and regulation of lipid metabolism.^[6]

Biological Activities and Research Applications

The potent and selective nature of GW4064 makes it an invaluable tool for investigating the physiological and pathophysiological roles of FXR. Its application spans various areas of biomedical research:

- **Metabolic Diseases:** GW4064 has been instrumental in elucidating the role of FXR in metabolic regulation. Studies in animal models have shown that FXR activation by GW4064

can influence body weight, glucose tolerance, and lipid profiles.[9] For instance, in high-fat diet-fed mice, GW4064 treatment has been shown to repress diet-induced hepatic steatosis by reducing triglyceride and free fatty acid levels in the liver.[6]

- **Liver Diseases:** Given the high expression of FXR in the liver, GW4064 is widely used to study its role in liver health and disease. It has been investigated for its potential to protect the liver from inflammation and apoptosis.[4] In models of cholestasis, GW4064 treatment has been demonstrated to reduce markers of liver damage.[6]
- **Inflammation and Immunity:** Emerging evidence suggests a role for FXR in modulating inflammatory responses. GW4064 has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system.[6] This highlights its potential for investigating inflammatory conditions beyond the liver.
- **Cancer Research:** The role of FXR in cancer is complex and context-dependent. GW4064 serves as a critical tool to dissect the impact of FXR activation on different cancer types.

While GW4064 is a powerful research compound, its limited solubility, potential toxicity of its stilbene pharmacophore, and instability in UV light make it unsuitable as a direct drug candidate.[7] Nevertheless, it remains an essential tool for target validation and for understanding the broader physiological functions of FXR.[7]

Experimental Protocols

The following are generalized protocols for the use of GW4064 in common research applications. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Cell-Based Assays

- **Stock Solution Preparation:**
 - Prepare a high-concentration stock solution of GW4064 (e.g., 10-25 mM) in sterile DMSO. [5]
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]

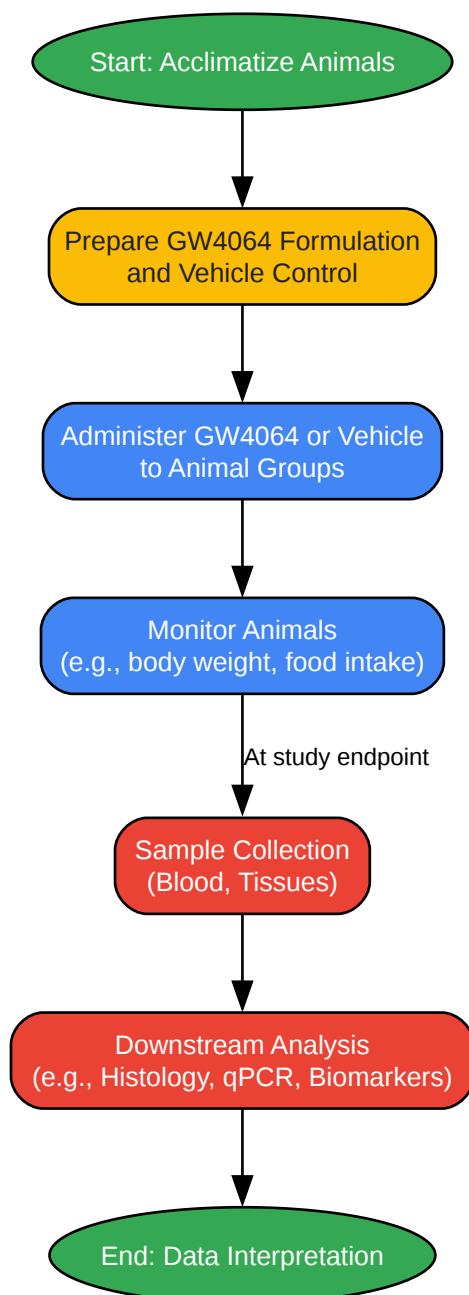
- Cell Treatment:
 - Culture cells to the desired confluency in appropriate growth medium.
 - On the day of the experiment, prepare working solutions of GW4064 by diluting the DMSO stock solution in cell culture medium to the final desired concentrations (e.g., 1-10 μ M).[6]
 - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
 - Replace the existing cell culture medium with the medium containing GW4064 or vehicle control (medium with the same concentration of DMSO).
 - Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis (e.g., gene expression analysis, western blotting, or functional assays).[6]

In Vivo Animal Studies (Mouse Model)

- Compound Formulation:
 - The formulation of GW4064 for in vivo administration will depend on the route of administration (e.g., oral gavage, intraperitoneal injection).
 - A common method for oral administration involves suspending GW4064 in a vehicle such as 0.5% carboxymethylcellulose (CMC).
 - Ensure the compound is uniformly suspended before each administration.
- Animal Dosing:
 - House animals in accordance with institutional guidelines and allow for an acclimatization period.
 - Administer GW4064 or vehicle control to the animals at the desired dose (e.g., 30 mg/kg body weight) and frequency.[6] The exact dosing regimen should be determined based on the specific research question and animal model.

- Monitor the animals regularly for any signs of toxicity or changes in behavior.
- Sample Collection and Analysis:
 - At the end of the study period, collect tissues and/or blood for downstream analysis (e.g., histology, gene expression analysis, measurement of serum biomarkers).

The following diagram outlines a general workflow for an in vivo study using GW4064.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for in vivo studies with GW4064.

Hazards and Safety Precautions

As with any chemical compound, proper handling and safety precautions are paramount when working with GW4064. This material should be considered hazardous until further information becomes available.^[5]

Hazard Classifications:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.^[4]
- Eye Irritation (Category 2): Causes serious eye irritation.^[4]
- Chronic Aquatic Toxicity (Category 4): May cause long-lasting harmful effects to aquatic life.^[4]

Recommended Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles.^[4]
- Hand Protection: Chemical-resistant gloves.^{[1][4]}
- Respiratory Protection: Dust mask (e.g., N95) or use in a chemical fume hood.^{[1][4]}
- Skin and Body Protection: Lab coat and appropriate protective clothing.^[1]

Handling and Storage:

- Avoid ingestion, inhalation, and contact with eyes and skin.^{[1][5]}
- Wash hands thoroughly after handling.^[5]
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.^[1]
- Store desiccated at the recommended temperature (2-8°C or -20°C).^[4]

First Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[1]
- In case of skin contact: Wash off with soap and plenty of water.[1]
- If inhaled: Move the person into fresh air.[1]
- If swallowed: Rinse mouth with water.[4]
- In all cases of exposure, seek medical attention.[1]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][5]

Conclusion

GW4064 stands as a cornerstone research tool for interrogating the complex biology of the Farnesoid X Receptor. Its potency and selectivity have enabled significant advancements in our understanding of metabolic diseases, liver pathophysiology, and inflammatory processes. While not a direct therapeutic candidate itself, the insights gained from studies utilizing GW4064 are invaluable for the development of next-generation FXR-targeted therapies. By adhering to rigorous experimental design and appropriate safety protocols, researchers can continue to leverage this powerful compound to unravel the intricacies of FXR signaling and pave the way for novel therapeutic interventions.

References

- J&K Scientific LLC. (n.d.). **2,3-Dichloro-4-methylpyridine** | 191419-07-5.
- CAS Common Chemistry. (n.d.). Fluorescein.
- Shanghai FChemicals Technology Co.,Ltd. (n.d.). Product List.
- J&K Scientific. (n.d.). 6-Chloro-2-fluoropyridine-3-boronic acid | 1256345-66-0.
- ENAO Chemical. (n.d.). **2,3-Dichloro-4-methylpyridine** CAS NO.191419-07-5.
- Watanabe, M., Horai, Y., Houten, S. M., et al. (2011). Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure. *Journal of Biological Chemistry*, 286(30), 26913–26920.
- IndiaMART. (n.d.). 2 3 Dichloro 4 Methyl Pyridine.
- Chemical-Suppliers. (n.d.). Your Inquiry on 2,3-Dichloro-4-methyl-pyridine.
- Chemsrvc. (n.d.). CAS#:87459-27-6.

- PubMed. (n.d.). Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs.
- PubMed. (n.d.). Synthesis and biological activity of anthrapyrazoles derivatives as potential antitumor agents.
- PubMed. (n.d.). Synthesis and biological activity of O-alkyl-3-N-aminoacyloxymethyl-5-fluoro-2'-deoxyuridine derivatives.
- PubMed. (n.d.). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules.
- ResearchGate. (2025). Acylhydrazone Derivatives: An Overview of Biological Activities.
- Global Information, Inc. (n.d.). Acrivastine (CAS 87848-99-5) Global Market 2019-2024, Forecast to 2029.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jk-sci.com [jk-sci.com]
- 4. ≥97% (HPLC), farnesoid X receptor agonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. 191419-07-5 | CAS DataBase [m.chemicalbook.com]
- 9. Lowering Bile Acid Pool Size with a Synthetic Farnesoid X Receptor (FXR) Agonist Induces Obesity and Diabetes through Reduced Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Farnesoid X Receptor Landscape: A Technical Guide to GW4064]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065194#cas-number-191419-07-5-properties-and-hazards>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com